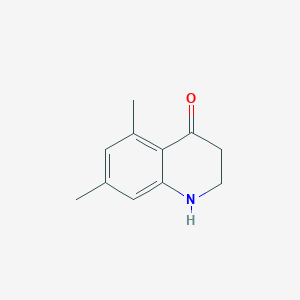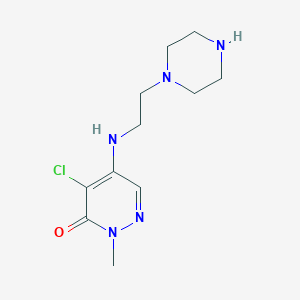
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a piperazine moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinone core, which is achieved through the cyclization of appropriate precursors.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Piperazine Derivatization: The piperazine moiety is incorporated through nucleophilic substitution reactions, where the piperazine reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone compounds with various functional groups.
Scientific Research Applications
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5-aminopyridazin-3(2H)-one
- 4-Chloro-2-methyl-5-(2-aminoethyl)pyridazin-3(2H)-one
- 4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Uniqueness
4-Chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine moiety, in particular, enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN5O/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17/h8,13-14H,2-7H2,1H3 |
InChI Key |
PLKGCOSBLNPEIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


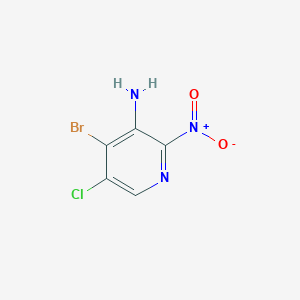
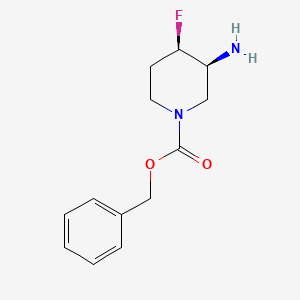
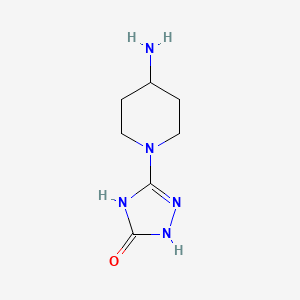
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)

![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
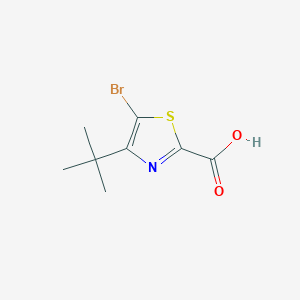

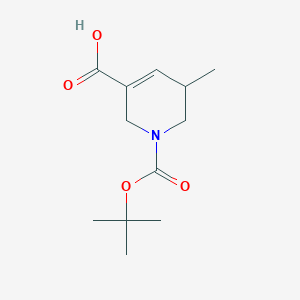
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)


![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
